1,3,5-Tris(3-formylphenyl)benzene
Overview
Description
1,3,5-Tris(3-formylphenyl)benzene is a useful research compound. Its molecular formula is C27H18O3 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Covalent Organic Frameworks
1,3,5-Tris(3-formylphenyl)benzene plays a crucial role in the development of covalent organic frameworks (COFs). Research shows that its condensation with other compounds, such as 2,5-diethoxyterephthalohydrazide, leads to highly crystalline, thermally and chemically stable porous materials like COF-42 and COF-43. These materials display potential for applications due to their permanent porosity and structural integrity (Uribe-Romo et al., 2011).
Synthesis of Chiral Schiff Base Compounds
This compound is instrumental in synthesizing novel chiral Schiff base ligands. A study demonstrated the preparation of 1,3,5-tris(4-hydroxy-5-formylphenyl)benzene and its role in obtaining new chiral Schiff base ligands. These ligands have potential applications in various chemical syntheses and molecular recognition processes (Liu et al., 2010).
Surface-Supported Synthesis and Nanostructure Formation
The compound is useful in surface-supported synthesis, particularly in creating nanostructures and covalent organic frameworks on surfaces like Au(111). It reacts with aromatic amines to form diverse products, including discrete oligomers and surface COFs, highlighting its versatility in nanoscale engineering (Gong et al., 2016).
Selective Gas Sorption
1,3,5-Tris(3-formylphenyl)benzene-based organic cages show selective adsorption capabilities, especially for gases like hydrogen and carbon dioxide. This selectivity, observed in materials like a [2+3] organic cage compound, is crucial for applications in gas storage and separation technologies (Jiang et al., 2011).
Crystal Structure Analysis
This compound is also significant in crystallography. Its derivatives, such as 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene, have been studied for their crystal structures, providing insights into molecular packing and intermolecular interactions in solids (Arockia Samy & Alexander, 2012).
Chemical Sensing and Capture
Its derivatives have been explored as fluorescent chemo-sensors for specific compounds like picric acid. These sensors exhibit high selectivity and sensitivity, demonstrating the compound's potential in environmental monitoring and safety applications (Vishnoi et al., 2015).
Catalytic Applications
A derivative, 1,3,5-Tris(hydrogensulfato) benzene, has been used as an efficient catalyst in the synthesis of certain compounds, showcasing its utility in facilitating chemical reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).
properties
IUPAC Name |
3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVWAQYDZUIMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C=O)C4=CC=CC(=C4)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697855 | |
Record name | 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(3-formylphenyl)benzene | |
CAS RN |
883846-73-9 | |
Record name | 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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